3-(4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(pyridin-3-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(pyridin-3-yl)pyridazine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a triazolopyrimidine core, a piperazine ring, and pyridazinyl and pyridinyl substituents. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(pyridin-3-yl)pyridazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with 4-(6-pyridin-3-ylpyridazin-3-yl)piperazine under appropriate reaction conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and high-throughput screening of reaction conditions. Additionally, purification methods such as recrystallization, column chromatography, and HPLC (high-performance liquid chromatography) are employed to ensure the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-(4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(pyridin-3-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities .
Scientific Research Applications
3-(4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(pyridin-3-yl)pyridazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(pyridin-3-yl)pyridazine involves its interaction with specific molecular targets. As a CDK2 inhibitor, the compound binds to the ATP-binding site of CDK2, preventing the phosphorylation of its substrates and thereby inhibiting cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other molecular pathways, contributing to its overall biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another CDK2 inhibitor with a similar core structure but different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a similar triazolopyrimidine core but different biological activities.
Thieno[2,3-b]pyridines: Compounds with similar heterocyclic structures and potential anticancer activities.
Uniqueness
3-(4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(pyridin-3-yl)pyridazine is unique due to its specific combination of structural features, which contribute to its potent CDK2 inhibitory activity and selective anticancer effects. Its ability to interact with multiple molecular targets and pathways further distinguishes it from other similar compounds .
Properties
IUPAC Name |
5-methyl-7-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N9/c1-14-11-18(28-19(23-14)21-13-22-28)27-9-7-26(8-10-27)17-5-4-16(24-25-17)15-3-2-6-20-12-15/h2-6,11-13H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSSHMAMTCJLNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3CCN(CC3)C4=NN=C(C=C4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.